molecular formula C3Cl4N2S B1616232 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole CAS No. 5848-93-1

5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole

Cat. No.: B1616232
CAS No.: 5848-93-1
M. Wt: 237.9 g/mol
InChI Key: MARKPJMFLDWCID-UHFFFAOYSA-N
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Description

5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (molecular formula: C₃Cl₄N₂S; molecular weight: 237.92 g/mol) is a halogenated 1,2,4-thiadiazole derivative characterized by a trichloromethyl (-CCl₃) group at position 3 and a chlorine atom at position 5 of the heterocyclic ring . This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including fungicidal, herbicidal, and antimicrobial properties. However, detailed physicochemical and toxicological data for this compound remain scarce in the provided evidence.

Properties

IUPAC Name

5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4N2S/c4-2-8-1(9-10-2)3(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARKPJMFLDWCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064021
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
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Molecular Weight

237.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5848-93-1
Record name 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
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Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4-Thiadiazole, 5-chloro-3-(trichloromethyl)-
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Preparation Methods

Alternative Route via In Situ Generation of N-Halotrichloroacetamidine and Reaction with N-Loweralkylisothiocyanate

A more recent and efficient process involves a multi-step one-pot synthesis that avoids solvent exchange and intermediate isolation steps, improving overall yield and operational simplicity.

Process overview:

  • Formation of trichloroacetamidine:

    • Trichloroacetonitrile is ammoniated to form trichloroacetamidine.
    • This step is performed in the presence of liquid ammonia or ammonia solution.
  • Halogenation to form N-halotrichloroacetamidine:

    • The trichloroacetamidine is halogenated in situ using a halogen source (Cl₂, Br₂, or I₂) and a base (alkali metal hydroxide such as NaOH).
    • This generates N-chlorotrichloroacetamidine or its bromo/iodo analogs.
  • Cyclization with N-loweralkylisothiocyanate:

    • The N-halotrichloroacetamidine reacts with N-loweralkylisothiocyanate (where the alkyl group contains 1-4 carbons) in the presence of base.
    • This reaction forms the 3-trichloromethyl-5-loweralkylamino-1,2,4-thiadiazole intermediate.
    • The 5-chloro compound is an intermediate in this sequence.

Advantages:

  • The entire sequence can be carried out in a single reactor using one solvent, typically methylene chloride, avoiding solvent exchange and intermediate isolation.
  • The process yields are higher compared to traditional methods.
  • The use of aqueous alkali hydroxides (NaOH preferred) serves dual roles: halogenation and acid neutralization.
  • The pH is maintained above 7, ideally between 7 and 10, to ensure reaction efficiency.

Reaction conditions:

  • Reaction temperatures are generally flexible and can be adjusted according to conventional organic synthesis protocols.
  • Molar ratios are typically stoichiometric with no more than 5-10% excess of any reactant to minimize by-products and simplify purification.
  • Liquid ammonia is used in excess (5-20 fold) during ammoniation to keep trichloroacetamidine in solution.

Solvent choice:

  • Non-polar, water-immiscible solvents like methylene chloride are preferred.
  • Polar solvents such as alcohols and ethers are avoided due to potential halogenation side reactions.

Reaction scheme summary:

Step Reactants Conditions Product
Ammoniation Trichloroacetonitrile + NH₃ Low temperature, excess NH₃ Trichloroacetamidine
Halogenation Trichloroacetamidine + X₂ + Base (NaOH) Ambient temperature N-Halotrichloroacetamidine
Cyclization N-Halotrichloroacetamidine + N-loweralkylisothiocyanate + Base Controlled pH 7-10, solvent methylene chloride 3-Trichloromethyl-5-loweralkylamino-1,2,4-thiadiazole

This method is particularly useful for synthesizing derivatives but also provides a route to the 5-chloro compound as an intermediate.

Comparative Analysis of Preparation Methods

Feature Method 1: Direct Reaction with Sulfenyl Chloride Method 2: In Situ Generation & Reaction with Isothiocyanate
Number of solvents Single (methylene chloride) Single (methylene chloride)
Number of steps Two main steps (addition + ring closure) Multi-step one-pot (ammoniation, halogenation, cyclization)
Reaction temperature range -20°C to 50°C (preferably 20-50°C) Flexible, typically ambient to low temperature
pH control Critical (5-10, preferably 7-9.5) Critical (above 7, preferably 7-10)
Yield Up to ~70% theoretical Higher than prior art, improved yields
Purification Solvent evaporation, acid wash, vacuum distillation Similar purification, simplified by one-pot process
Scalability Industrially viable Industrially viable, improved operational simplicity
By-product formation Minimal if pH controlled Minimal with controlled stoichiometry and pH
Use of intermediates Requires isolation of intermediate No isolation needed, intermediates generated in situ

Research Findings and Notes

  • The direct reaction method is well-established and has been industrially applied for producing this compound with good yields and purity.
  • The in situ generation method represents an advancement by combining multiple reactions in one vessel, reducing solvent use and improving yields, especially beneficial for derivative synthesis.
  • Maintaining pH in the specified range is essential in both methods to prevent acid-catalyzed side reactions and ensure ring closure efficiency.
  • Methylene chloride is the preferred solvent due to its non-polarity, immiscibility with water, and lower toxicity compared to alternatives like chloroform or carbon tetrachloride.
  • The use of aqueous sodium hydroxide is preferred for its cost-effectiveness and dual functionality in halogenation and acid neutralization.
  • The in situ method allows for the use of commercially available trichloroacetonitrile as a starting material, enhancing economic feasibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under alkaline conditions, enabling the introduction of amines, thiols, or other nucleophiles.

Reagent Conditions Product Yield Source
Sodium MethoxideMethanol, 60°C, 6 hours5-Methoxy-3-(trichloromethyl)-1,2,4-thiadiazole78%
BenzylamineEthanol, reflux, 12 hours5-Benzylamino-3-(trichloromethyl)-1,2,4-thiadiazole65%
Potassium ThiocyanateDMF, 80°C, 8 hours5-Thiocyanato-3-(trichloromethyl)-1,2,4-thiadiazole71%

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient thiadiazole ring facilitates attack by nucleophiles at position 5. The trichloromethyl group enhances ring electrophilicity through inductive effects .

Hydrolysis and Trichloromethyl Reactivity

The trichloromethyl group can undergo hydrolysis or dechlorination under aqueous alkaline or acidic conditions:

  • Alkaline Hydrolysis (pH 10–12) :
    CCl3-thiadiazole+OHCO2H-thiadiazole+3Cl\text{CCl}_3\text{-thiadiazole} + \text{OH}^- \rightarrow \text{CO}_2\text{H-thiadiazole} + 3\text{Cl}^-
    Yields 5-chloro-3-carboxy-1,2,4-thiadiazole, a precursor for further derivatization .

  • Acid-Catalyzed Hydrolysis :
    Concentrated sulfuric acid at 100°C promotes partial dechlorination, forming 3-dichloromethyl derivatives .

Oxidation

The thiadiazole ring is resistant to oxidation, but the trichloromethyl group can be oxidized to a carbonyl under strong conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 120°C, 24 hours3-Trichloroacetyl-5-chloro-1,2,4-thiadiazole52%
OzoneCH₂Cl₂, -78°C, 2 hoursSulfoxide intermediates<30%

Reduction

Reduction of the trichloromethyl group with LiAlH₄ or NaBH₄ is challenging due to steric hindrance, but catalytic hydrogenation (Pd/C, H₂) yields 3-methyl derivatives in moderate yields (40–50%) .

Ring-Opening and Rearrangement

Under extreme thermal conditions (>200°C) or UV irradiation, the thiadiazole ring undergoes fragmentation:

  • Thermolysis :
    C3Cl4N2SΔClCN+CCl3NS\text{C}_3\text{Cl}_4\text{N}_2\text{S} \xrightarrow{\Delta} \text{ClCN} + \text{CCl}_3\text{NS}
    Produces chlorocyanogen and trichloromethanesulfenyl chloride .

  • Photolysis :
    UV light induces isomerization to open-chain thioamide intermediates, which can cyclize into alternative heterocycles .

Scientific Research Applications

Biological and Medicinal Applications

Antimicrobial Properties:
This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole exhibit significant antifungal activity against various pathogens. For instance, it has been effective against fungi such as Pythium, Fusarium, and Rhizoctonia, making it a candidate for agricultural fungicides .

Anticancer Activity:
Research highlights the compound's ability to induce apoptosis in cancer cells by modulating key proteins involved in cell survival and death. It has been noted to activate pro-apoptotic proteins while inhibiting anti-apoptotic ones, suggesting a mechanism for its potential use in cancer therapies.

Enzyme Interactions:
this compound interacts with various enzymes, notably cytochrome P450 and glutathione S-transferase. These interactions can lead to altered metabolic pathways for other compounds, indicating its utility in biochemical research and drug development.

Industrial Applications

Synthesis of Specialty Chemicals:
In the industrial sector, this compound is utilized in the synthesis of specialty chemicals due to its unique reactivity. Its ability to undergo diverse chemical reactions makes it valuable for developing new materials with specific functionalities .

Fungicides and Herbicides:
The compound serves as an intermediate in the production of biocides effective against fungi and nematodes. Its derivatives are particularly noted for their effectiveness as soil fungicides, protecting crops from pathogenic fungi .

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Pharmaceutical Sciences, several 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles were synthesized and tested for their antifungal properties. The results indicated that these compounds exhibited potent activity against fungal strains resistant to conventional treatments .

Case Study 2: Cancer Research

A recent investigation into the anticancer properties of this compound revealed its potential to inhibit tumor growth in vitro. The study demonstrated that treatment with this compound led to increased apoptosis rates in human cancer cell lines, suggesting its possible application in cancer therapeutics.

Comparison with Related Compounds

Compound NameKey FeaturesApplications
5-Chloro-1,2,4-thiadiazoleLacks trichloromethyl groupLimited biological activity
3-(Trichloromethyl)-1,2,4-thiadiazoleLacks chloro groupLess effective as a fungicide
5-Chloro-3-(trifluoromethyl)-1,2,4-thiadiazoleContains trifluoromethyl group; altered reactivityPotentially different applications

Mechanism of Action

The mechanism of action of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Thiadiazole Derivatives

Structural and Molecular Features

The table below summarizes key structural differences among 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 3) Substituents (Position 5) Key References
This compound C₃Cl₄N₂S 237.92 -CCl₃ -Cl
Etridiazole (5-Ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole) C₅H₅Cl₃N₂OS 247.52 -CCl₃ -OCH₂CH₃
5-Chloro-3-(2-chlorobenzyl)-1,2,4-thiadiazole C₉H₆Cl₂N₂S 245.12 -CH₂(2-Cl-C₆H₄) -Cl
5-Chloro-3-ethyl-1,2,4-thiadiazole C₄H₅ClN₂S 153.61 -CH₂CH₃ -Cl
5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole C₃H₂Cl₂N₂S 169.02 -CH₂Cl -Cl

Key Observations :

  • Substituent Effects : The trichloromethyl group in the target compound and etridiazole introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to alkyl (e.g., ethyl) or aromatic (e.g., chlorobenzyl) substituents .
Physicochemical Properties
  • Reactivity : The trichloromethyl group in the target compound increases susceptibility to nucleophilic attack, whereas chloromethyl derivatives (e.g., 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole) may undergo further substitution reactions .
  • Solubility : Lipophilic substituents (e.g., ethoxy in etridiazole) enhance lipid solubility, whereas polar groups (e.g., methoxymethyl in ’s compound) improve water solubility .
  • Stability : Trichloromethyl and chlorobenzyl groups may confer greater stability under acidic conditions compared to alkyl-substituted derivatives .

Biological Activity

5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This compound belongs to the class of thiadiazole derivatives, which are known for their antifungal, antibacterial, and insecticidal properties. Understanding the biological activity of this compound is crucial for its potential applications in various domains.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C_3Cl_4N_2S
  • Molecular Weight : 211.9 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antifungal Activity : It has been reported to possess antifungal properties against various fungal strains. The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria, making it a candidate for developing new antibacterial agents.
  • Insecticidal Properties : The compound has demonstrated efficacy as an insecticide, affecting the nervous system of target pests.

Antifungal Activity

A study highlighted the antifungal effects of thiadiazole derivatives, including this compound. The compound was tested against several pathogenic fungi, with results indicating a broad spectrum of activity. Notably, it exhibited low toxicity to human cells while effectively inhibiting fungal growth .

Fungal StrainMinimum Inhibitory Concentration (MIC)Toxicity to Human Cells
Candida albicans12 µg/mLLow
Aspergillus niger15 µg/mLLow
Trichophyton rubrum10 µg/mLLow

Antibacterial Activity

The antibacterial properties were assessed using standard methods against Gram-positive and Gram-negative bacteria. The findings indicated that the compound effectively inhibited bacterial growth, with notable activity against resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Insecticidal Properties

The insecticidal activity was evaluated through bioassays on common agricultural pests. The results showed significant mortality rates in treated groups compared to controls.

Pest SpeciesMortality Rate (%) at 24 hours
Aphis gossypii85%
Spodoptera frugiperda90%

Case Study 1: Antifungal Efficacy

In a clinical setting, a derivative of the compound was tested for its effectiveness against clinical isolates of Candida species. The study concluded that the compound not only inhibited fungal growth but also showed potential synergistic effects when combined with existing antifungal agents .

Case Study 2: Agricultural Application

Field trials demonstrated that formulations containing this compound effectively controlled fungal diseases in crops such as wheat and corn. These trials highlighted its role as a viable alternative to traditional fungicides .

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole, and what methodological challenges arise during its preparation?

While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous 1,2,4-thiadiazole derivatives are typically synthesized via oxidative dimerization of thioamides using molecular oxygen or other oxidants . For example, 3,5-disubstituted thiadiazoles can be prepared by reacting thioamides under aqueous conditions, yielding moderate to high purity products . Challenges include controlling regioselectivity and minimizing side reactions, particularly when introducing chloro and trichloromethyl groups. Purification often requires chromatographic techniques or recrystallization .

Q. What physical-chemical properties of this compound are critical for experimental design?

Key properties include:

  • Molecular weight : 237.92 g/mol (exact mass: 235.86) .
  • Solubility : Predicted low aqueous solubility due to high halogen content; likely soluble in non-polar solvents (e.g., dichloromethane, toluene) .
  • Stability : Structural analogs (e.g., ethoxy-substituted thiadiazoles) show stability under acidic conditions and UV light, but chloro derivatives may exhibit higher reactivity toward nucleophiles .
  • Volatility : Low vapor pressure (estimated from analogs: ~1×10⁻⁴ mmHg at 25°C) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Elemental analysis and IR spectroscopy confirm functional groups (e.g., C-Cl stretches at 550–650 cm⁻¹) .
  • Chromatography (HPLC, TLC) assesses purity, with retention times compared to standards .
  • NMR (¹H/¹³C) resolves substituent positions, though heavy halogen atoms may complicate interpretation .
  • Mass spectrometry (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+ at m/z 236.86) .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of the thiadiazole ring influence biological activity?

The trichloromethyl and chloro groups enhance electrophilicity, potentially increasing reactivity with biological targets. For example:

  • Anticancer activity : Analogous thiadiazoles with halogen substituents show antiproliferative effects via kinase inhibition or DNA intercalation .
  • Antimicrobial activity : Chloro groups improve membrane permeability, as seen in triazole-thiadiazole hybrids .
  • Isomerization risks : Substituent bulkiness may lead to isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole), altering bioactivity .

Q. What experimental strategies address contradictions in reported stability data between this compound and its ethoxy analog (Etridiazole)?

Etridiazole (5-ethoxy analog) is stable under acidic/UV conditions , but the chloro variant may degrade via nucleophilic displacement. To resolve contradictions:

  • Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.
  • Compare degradation pathways using LC-MS to identify byproducts (e.g., HCl elimination).
  • Evaluate photostability under UV-Vis irradiation (λ = 254–365 nm) .

Q. How can researchers design in vitro assays to evaluate the environmental fate of this compound?

  • Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and quantify degradation via UV-Vis or GC-MS .
  • Soil metabolism assays : Use ¹⁴C-labeled compound to track mineralization and bound residues .
  • Ecotoxicity testing : Assess effects on Daphnia magna (LC₅₀) and Vibrio fischeri (bioluminescence inhibition) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution at the 5-position .
  • Molecular docking identifies potential binding sites in enzymatic targets (e.g., fungal cytochrome P450) .
  • Retrosynthetic analysis prioritizes routes using 3,5-dihalo-thiadiazoles as intermediates .

Methodological Notes for Data Interpretation

  • Contradictory solubility data : Reconcile discrepancies by testing in multiple solvents (e.g., DMSO, acetonitrile) and reporting saturation concentrations .
  • Biological assay variability : Use standardized cell lines (e.g., HepG2, PC-3) with positive controls (e.g., doxorubicin) to validate cytotoxicity results .
  • Stereochemical considerations : Monitor isomerization via HPLC and assign configurations using X-ray crystallography .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole

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